Product packaging for N-Nitrosodibutylamine(Cat. No.:CAS No. 924-16-3)

N-Nitrosodibutylamine

Cat. No.: B016704
CAS No.: 924-16-3
M. Wt: 158.24 g/mol
InChI Key: YGJHZCLPZAZIHH-UHFFFAOYSA-N
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Description

Significance of N-Nitrosodibutylamine in Environmental and Health Sciences

This compound (NDBA) is a member of the N-nitrosamine class of compounds, which are recognized for their carcinogenic properties. scienceasia.org Its significance in environmental and health sciences stems from its classification as a probable human carcinogen and its presence as a contaminant in various environmental matrices and consumer products. mdpi.comnih.gov The International Agency for Research on Cancer (IARC) has classified NDBA as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans. mdpi.com This classification is based on sufficient evidence of carcinogenicity in experimental animals. nih.gov

The formation of NDBA can occur when its precursors, dibutylamine (B89481) (a secondary amine), react with nitrosating agents such as nitrites. europa.eu These reactions can happen under specific conditions, for instance, during the processing and cooking of certain foods, in industrial settings, and as a byproduct of water treatment processes. europa.euearthwormexpress.com Consequently, NDBA has been detected in a range of items, including cured meats, fish, and wastewater. mdpi.comresearchgate.netresearchgate.net Its presence in the environment, even at trace levels, is a public health concern due to its potential carcinogenic risk. scienceasia.org

Historical Context of this compound Research

The study of N-nitrosamines began to gain significant traction in the mid-20th century. The carcinogenic potential of N-nitrosodimethylamine (NDMA), a related compound, was first reported in 1956, which spurred research into the toxicity of other nitrosamines. mdpi.com While specific details on the initial synthesis of this compound are not prominently documented in readily available literature, it was used as a research chemical and as an intermediate in the synthesis of di-n-butylhydrazine. nih.gov

Concerns over nitrosamine (B1359907) contamination in food, particularly cured meats, emerged in the 1960s and 1970s. europa.eunih.gov Research from this era identified the formation of various volatile nitrosamines, including NDBA, in food products, especially those treated with nitrites and subjected to high-temperature cooking. earthwormexpress.com Early toxicological studies in animals during this period began to establish the carcinogenic nature of NDBA, demonstrating its ability to induce tumors in various organs. nih.gov These initial findings laid the groundwork for subsequent regulatory actions and the development of more sensitive analytical methods to detect and quantify this compound in different matrices.

Current Research Landscape of this compound Studies

The contemporary research landscape for this compound is multifaceted, with significant focus on its detection as an impurity in pharmaceutical products, its environmental fate and transport, and the development of advanced analytical methodologies. The discovery of nitrosamine impurities in common medications since 2018 has led to heightened regulatory scrutiny and a surge in research aimed at understanding and mitigating the risks associated with these compounds, including NDBA. lgcstandards.com

Current studies are actively investigating the sources and formation pathways of NDBA in various industrial processes and its subsequent release into the environment. researchgate.net There is a particular focus on its occurrence and removal in wastewater treatment plants, as these facilities are a key interface between industrial/domestic discharge and the broader environment. researchgate.netnih.govmdpi.com Research is also exploring the efficacy of different treatment technologies, such as activated sludge and membrane filtration, in removing NDBA from wastewater. nih.govmdpi.com

Furthermore, the development of highly sensitive and specific analytical techniques to detect NDBA at trace levels remains a critical area of research. mdpi.comacs.org Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are continuously being refined to achieve lower detection limits and improve accuracy in complex matrices like food and biological samples. mdpi.comacs.org

Detailed Research Findings

Carcinogenicity in Animal Studies

This compound has been shown to be a potent carcinogen in a variety of animal species, inducing tumors at multiple sites. The primary target organ for NDBA-induced carcinogenicity is the urinary bladder.

Animal SpeciesRoute of ExposureTarget Organ(s) for Tumor InductionReference
RatOral, SubcutaneousUrinary bladder, Liver, Esophagus nih.gov
MouseOral, SubcutaneousUrinary bladder nih.gov
HamsterOral, SubcutaneousUrinary bladder nih.gov
Guinea PigOralUrinary bladder nih.gov
RabbitSubcutaneousUrinary bladder nih.gov

Occurrence in Food Products

This compound has been detected in various food products, particularly those that are cured, smoked, or processed at high temperatures. The concentrations can vary significantly depending on the product and processing methods.

Food ProductConcentration Range (µg/kg)NotesReference
Cured Meats (general)Sporadically > 0.1- earthwormexpress.com
Sausages0.69 (in red meat sausages)- researchgate.net
Bacon (fried)Can be as high as 280Consistently detected, especially when cooked to a crisp. earthwormexpress.com
Fish (hot-smoked)Average sum of 5 NAs: 4.36NDBA was one of the five nitrosamines measured. researchgate.net
Fish (fried)Average sum of 5 NAs: 8.29NDBA was one of the five nitrosamines measured. researchgate.net
Fish (pickled)Average sum of 5 NAs: 5.37NDBA was one of the five nitrosamines measured. researchgate.net
Fish (salted)Average sum of 5 NAs: 3.16NDBA was one of the five nitrosamines measured. researchgate.net
Fish (salted/dried)Average sum of 5 NAs: 3.81NDBA was one of the five nitrosamines measured. researchgate.net
Hams (processed in rubber nettings)DetectedFormation and penetration from rubber nettings was observed. acs.org

Occurrence and Removal in Wastewater

This compound is a contaminant of concern in wastewater, with its presence influenced by industrial discharges and its removal dependent on the treatment processes employed.

Water MatrixConcentration Range (ng/L)Removal EfficiencyReference
Domestic Wastewater~150- researchgate.net
Pulping Wastewater7.1- researchgate.net
Municipal Wastewater Primary Effluent7- researchgate.net
Sewage Treatment Plant Primary Effluent5 - 25 (for several nitrosamines including NDBA)Activated sludge: >60% (for NDBA and other acyclic nitrosamines) researchgate.netnih.gov
Sewage Treatment Plant Secondary EffluentGenerally <10Sand filtration: Limited removal nih.govmdpi.com
Water Reclamation Plant (post-RO)-Three-stage RO: >97% removal mdpi.com

Analytical Methodologies

The accurate detection and quantification of this compound at trace levels require sophisticated analytical instrumentation. Gas chromatography and liquid chromatography coupled with mass spectrometry are the most common techniques.

Analytical TechniqueLimit of Detection (LOD) / Limit of Quantification (LOQ)MatrixReference
GC-MS/MS (EI)LOD: < 1 µg/LArtificial Saliva mdpi.com
LC-MS/MS (APCI)-Artificial Saliva mdpi.com
LC-MS/MS (ESI)-Artificial Saliva mdpi.com
GC-MS (positive-ion chemical ionization)LOD: ~0.10 µg/kg, LOQ: ~0.35 µg/kgFish Products researchgate.net
HPLC-MSLOD: 0.011 µg/mL, LOQ: 0.034 µg/mLValsartan nih.gov
UPLC-APCI-MS/MS-Various APIs iqs.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18N2O B016704 N-Nitrosodibutylamine CAS No. 924-16-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dibutylnitrous amide
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InChI

InChI=1S/C8H18N2O/c1-3-5-7-10(9-11)8-6-4-2/h3-8H2,1-2H3
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InChI Key

YGJHZCLPZAZIHH-UHFFFAOYSA-N
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Canonical SMILES

CCCCN(CCCC)N=O
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Molecular Formula

C8H18N2O
Record name N-NITROSODI-N-BUTYLAMINE
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DSSTOX Substance ID

DTXSID2021026
Record name N-Nitrosodibutylamine
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Molecular Weight

158.24 g/mol
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Physical Description

N-nitrosodi-n-butylamine is a pale yellow liquid., Yellow liquid; [HSDB], Pale yellow liquid.
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Boiling Point

235 °C, BP: 105 °C at 8 mm Hg, BP: 116 °C at 14 mm Hg, 116 °C at 14 mmHg
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Solubility

In water, 1.27X10+3 mg/L at 24 °C, Sol in water 0.12%, org solvents and vegetable oils
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Density

0.9009 at 20 °C/4 °C
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Vapor Density

0.9009
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Vapor Pressure

0.04 [mmHg], 4.69X10-2 mm Hg at 25 °C /Extrapolated/
Record name N-Nitrosodi-n-butylamine
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Color/Form

Pale yellow liquid, Yellow oil

CAS No.

924-16-3
Record name N-NITROSODI-N-BUTYLAMINE
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Mechanisms of Carcinogenesis and Genotoxicity of N Nitrosodibutylamine

Molecular Mechanisms of N-Nitrosodibutylamine Carcinogenesis

The conversion of NDBA into a carcinogen involves enzymatic processes that ultimately lead to the formation of electrophilic intermediates capable of interacting with cellular macromolecules, including DNA. This interaction is a critical initiating event in the process of carcinogenesis. The metabolic activation of N-nitrosamines is primarily catalyzed by cytochrome P450 (CYP) enzymes. mdpi.comnih.gov

The metabolic activation of N-nitrosamines generates highly reactive electrophiles that can covalently bind to DNA, forming DNA adducts. hesiglobal.org This process is considered a key mechanism in the initiation of cancer. These adducts can interfere with normal DNA replication and transcription, leading to mutations if not repaired.

The formation of DNA adducts by N-nitrosamines is a well-established phenomenon. hesiglobal.org For instance, the metabolic activation of N-nitrosodimethylamine (NDMA) leads to the formation of a methyldiazonium ion, which is a powerful alkylating agent that can methylate DNA bases. nih.govoup.com The primary products of this reaction are N7-methylguanine (N7-MeG) and O6-methylguanine (O6-MeG). unimedizin-mainz.de While N7-MeG is the most abundant adduct, O6-MeG is considered to be highly mutagenic and carcinogenic. unimedizin-mainz.denih.gov This is because O6-MeG can mispair with thymine (B56734) during DNA replication, leading to G:C to A:T transition mutations. oup.com The accumulation of such mutations in critical genes, such as oncogenes and tumor suppressor genes, can drive the process of oncogenesis.

The formation of DNA adducts is not uniform across all tissues. The organ-specific carcinogenicity of N-nitrosamines is influenced by the tissue-specific expression and activity of metabolic enzymes, as well as the efficiency of DNA repair pathways in different organs. nih.gov

The carcinogenic process induced by NDBA involves a cascade of cellular and subcellular events that are triggered by the initial DNA damage. These events include alterations in cell cycle regulation, induction of oxidative stress, and inflammatory responses. oup.com

Exposure to nitrosamines can lead to cell cycle arrest, providing time for the cell to repair DNA damage. medsci.org However, if the damage is extensive or the repair mechanisms are deficient, the cell may undergo apoptosis (programmed cell death) or enter a state of senescence. medsci.org Alternatively, cells with unrepaired DNA damage may continue to proliferate, accumulating mutations that can lead to malignant transformation.

Oxidative stress is another important factor in nitrosamine-induced carcinogenesis. The metabolism of nitrosamines can generate reactive oxygen species (ROS), which can cause further damage to DNA, proteins, and lipids. nih.gov ROS can induce the formation of oxidized DNA bases, such as 8-hydroxydeoxyguanosine (8-OHdG), which is a biomarker of oxidative DNA damage. nih.govacs.org

Inflammation has also been implicated in nitrosamine-induced cancer. Chronic inflammation can create a microenvironment that promotes tumor growth and progression. oup.com

Role of DNA Adduct Formation in this compound-Induced Oncogenesis

Genotoxicity of this compound

The genotoxicity of NDBA has been demonstrated in a variety of in vitro and in vivo assays. These assays are designed to detect different types of genetic damage, including gene mutations, chromosomal aberrations, and DNA strand breaks.

This compound has been evaluated in a range of in vitro genotoxicity tests. Many nitrosamines are known to be mutagenic in bacteria and genotoxic in mammalian cells. fda.gov

A study using metabolically competent human HepaRG cells, which have metabolic capabilities similar to primary human hepatocytes, assessed the genotoxicity of eight different nitrosamines, including NDBA. nih.gov In this study, NDBA was found to induce DNA damage in both two-dimensional (2D) and three-dimensional (3D) HepaRG cell cultures. nih.govfda.gov Furthermore, NDBA caused a significant increase in the frequency of micronuclei in both 2D and 3D HepaRG models, indicating its potential to cause chromosomal damage. nih.govfda.gov The 3D spheroid cultures of HepaRG cells were generally more sensitive in detecting the genotoxicity of the tested nitrosamines compared to the 2D monolayer cultures. fda.govfda.gov

In another study, the genotoxic effects of several N-nitrosamines were investigated in primary intact cells from the lung and kidney of rats. nih.gov The results indicated that compounds like NDBA could be activated to reactive metabolites by kidney and lung cells. nih.gov

Assay Type Cell Line/System Endpoint Measured Result for NDBA Reference
CometChip Assay2D and 3D HepaRG cellsDNA Damage (% tail DNA)Positive in both 2D and 3D models fda.gov
Micronucleus (MN) Assay2D and 3D HepaRG cellsMicronucleus InductionPositive in both 2D and 3D models fda.gov
Alkaline Filter ElutionPrimary rat kidney and lung cellsDNA Single-Strand BreaksIndicated metabolic activation to reactive metabolites nih.gov

In vivo studies have provided further evidence for the genotoxicity of NDBA in various organs. These studies often involve the administration of the compound to animals, followed by the analysis of DNA damage in different tissues.

For example, studies on the related compound N-nitrosodiethylamine (NDEA) have shown that it can induce DNA damage in the liver of mice, as measured by the comet assay (% tail DNA). nih.gov Similarly, the administration of NDEA to rats led to the formation of DNA adducts in the liver, which is a key event in its carcinogenic process. nih.gov These findings in closely related nitrosamines support the notion that NDBA is also likely to induce DNA damage in vivo.

Research has demonstrated that NDBA is a potent carcinogen, particularly for the urinary bladder, in several animal species including mice, rats, hamsters, and guinea pigs when administered orally or via subcutaneous injection. nih.gov

The primary mechanism by which NDBA induces DNA damage is through the process of DNA alkylation. nih.gov Following metabolic activation, NDBA forms reactive electrophilic species that can attack nucleophilic sites on DNA bases. mdpi.com This results in the formation of various DNA adducts. hesiglobal.org

The formation of these adducts can lead to several downstream genotoxic effects:

Point Mutations: The presence of alkylated bases can cause mispairing during DNA replication, leading to point mutations. For instance, the formation of O6-alkylguanine can result in G:C to A:T transitions. unimedizin-mainz.de

DNA Strand Breaks: The destabilization of the glycosidic bond between the alkylated base and the deoxyribose sugar can lead to the formation of apurinic/apyrimidinic (AP) sites. mdpi.com These AP sites can be converted into single-strand breaks during DNA repair processes. mdpi.com

Chromosomal Aberrations: The accumulation of DNA damage, including strand breaks, can lead to more complex chromosomal rearrangements, such as deletions, translocations, and aneuploidy. The induction of micronuclei by NDBA in mammalian cells is an indicator of its ability to cause chromosomal damage. nih.govfda.gov

The genotoxic and carcinogenic potential of NDBA is ultimately determined by the balance between the rate of metabolic activation and DNA adduct formation, and the efficiency of cellular DNA repair pathways. dntb.gov.ua

In Vivo Genotoxicity Studies of this compound (e.g., DNA strand breaks in organs)

Organotropism and Tissue Specificity in this compound Carcinogenesis

This compound (NDBA) is a potent carcinogen that demonstrates marked organotropism, or a tendency to affect specific organs, in various animal species. The primary targets for NDBA-induced carcinogenesis are the liver, urinary bladder, and upper digestive tract, with the respiratory tract also being affected in some species. cdc.gov This tissue specificity is largely dictated by the route of metabolic activation. While NDBA is primarily metabolized in the liver, the resulting metabolites can then be transported to other organs, where they exert their carcinogenic effects. cdc.govnih.gov The mechanism of action involves metabolic activation by the cytochrome P450 (CYP450) enzyme system, which converts NDBA into a highly reactive alkylating agent that can bind to DNA, causing damage, mutations, and ultimately, cancer. nih.gov

Hepatic Carcinogenesis and Histopathology in this compound Exposure

The liver is a principal target for this compound carcinogenesis due to its central role in metabolizing the compound. cdc.govnih.gov Studies in multiple animal models have confirmed the hepatocarcinogenicity of NDBA. Oral administration of NDBA has been shown to induce both benign and malignant liver tumors in rats, guinea pigs, and mice. cdc.gov

Detailed research findings from studies on mice chronically exposed to NDBA revealed the development of specific liver tumors, including trabecular hepatomas and adenomas. unito.itcabidigitallibrary.org The carcinogenic process is initiated by the metabolic activation of NDBA within the liver by cytochrome P450 enzymes. nih.gov This process generates reactive intermediates that are genotoxic. One observed ultrastructural change in the liver of NDBA-treated mice is significant alteration in the morphology of mitochondria, including variations in their number, size, and shape. cabidigitallibrary.org These mitochondrial abnormalities may serve as an early indicator of hepatic damage and the onset of carcinogenesis. cabidigitallibrary.org

While detailed histopathological descriptions specific to NDBA are limited, studies on the closely related compound N-nitrosodiethylamine (NDEA) provide insight into the types of liver damage typically caused by carcinogenic nitrosamines. These changes often include a loss of the normal lobular architecture of the liver, cellular necrosis, fatty changes, and the proliferation of bile ducts. nih.gov Hepatocytes may show enlarged and variably sized nuclei. nih.gov It is important to note that these specific observations are for NDEA, but they represent a general pattern of nitrosamine-induced hepatocellular injury and neoplastic development.

Extrahepatic Carcinogenesis and Genotoxicity of this compound (e.g., kidney, lung, digestive tract)

The carcinogenic effects of this compound extend to several organs beyond the liver, a phenomenon driven by the distribution of its toxic metabolites.

Digestive Tract (Urinary Bladder, Esophagus, and Forestomach):

The urinary bladder is a prominent target for NDBA, particularly in rats. cdc.govnih.gov The mechanism for this specific organotropism is well-documented. NDBA is first metabolized in the liver, leading to the formation of ω-oxidized metabolites, primarily N-nitrosobutyl(4-hydroxybutyl)amine (BBN) and its subsequent product, N-nitrosobutyl(3-carboxypropyl)amine (BCPN). cdc.govnih.gov These metabolites are then excreted into the urine. Upon reaching the bladder, these proximate carcinogens come into direct contact with the urothelium, where they can bind to DNA and initiate the carcinogenic process, leading to the specific development of urinary bladder cancer. nih.gov

The upper digestive tract is also susceptible to NDBA's carcinogenic effects. In experimental studies, oral exposure to NDBA has resulted in tumors of the esophagus and forestomach in mice, rats, and hamsters. cdc.gov Specific tumor types observed in mice include papillomas of the esophagus and both squamous-cell carcinomas and papillomas of the forestomach. unito.it

Lung:

The respiratory tract is another target for NDBA-induced carcinogenesis. Studies have shown that NDBA can cause tumors in the respiratory system of hamsters following oral exposure. cdc.gov In mice, the administration of NDBA has led to the development of lung adenomas. unito.it

Kidney:

The role of the kidneys in NDBA-induced carcinogenesis is less pronounced than that of the bladder or liver. While NDBA metabolites are known to be carcinogenic to the urinary system, the parent compound itself does not appear to be a primary kidney carcinogen. Studies have indicated that kidney cells can activate NDBA into reactive metabolites. Furthermore, increased levels of DNA strand breaks have been observed in the kidney cells of animals exposed to NDBA, confirming its genotoxic potential in this organ. nih.gov However, in some in-vitro genotoxicity assays, NDBA itself did not induce DNA damage in kidney cells, whereas its urinary metabolites, BBN and BCPN, did. This suggests that the primary threat to the urinary system, including the potential for renal effects, comes from the metabolites formed in the liver and excreted via the kidneys.

Metabolic Activation and Detoxification Pathways of N Nitrosodibutylamine

Enzymatic Pathways of N-Nitrosodibutylamine Biotransformation

The enzymatic transformation of NDBA is central to its metabolic fate. Various enzyme systems, with the Cytochrome P450 superfamily being the most prominent, are involved in its biotransformation.

Cytochrome P450-Mediated Metabolism of this compound (e.g., α-hydroxylation)

The primary and most critical metabolic activation pathway for N-nitrosamines, including NDBA, is α-hydroxylation, a reaction catalyzed by Cytochrome P450 (CYP) enzymes. acs.orgacs.org This process involves the hydroxylation of the carbon atom immediately adjacent (in the α-position) to the nitroso group.

In vitro studies using rat liver microsomes have demonstrated that the metabolism of NDBA is significantly influenced by the induction of specific CYP isoforms. mdpi.com Pretreatment with phenobarbital, a known inducer of the CYP2B family, dramatically increases the cleavage of NDBA, indicating the involvement of these enzymes. mdpi.com Specifically, reconstituted systems with purified CYP isoforms have shown that CYP2B1 is highly effective in catalyzing the α-hydroxylation of long-chain nitrosamines like NDBA. mdpi.comiarc.fr In contrast, CYP2E1, which is a primary catalyst for the metabolism of smaller nitrosamines like N-nitrosodimethylamine (NDMA), shows little to no activity in the formation of butyraldehyde (B50154) from NDBA. mdpi.com CYP1A1 also exhibits no activity towards NDBA metabolism. mdpi.com Inhibition studies using monoclonal antibodies have confirmed that CYP2B1 contributes to about 62% of the debutylation of NDBA in liver microsomes from phenobarbital-pretreated rats. iarc.fr

The α-hydroxylation of NDBA results in the formation of an unstable intermediate, N-nitroso-1-hydroxybutyl-butylamine. This intermediate spontaneously decomposes to yield butyraldehyde and a reactive butyl-diazohydroxide. mdpi.com

Other Enzyme Systems Involved in this compound Metabolism

While the initial and rate-limiting step of NDBA activation is primarily mediated by CYPs, other enzyme systems can be involved in the subsequent metabolism of its metabolites. For instance, hydroxylated metabolites of NDBA can be further oxidized by enzymes such as alcohol dehydrogenase. nih.gov This is particularly relevant for the ω-oxidation pathway, where N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) is oxidized to N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN) by the alcohol/aldehyde dehydrogenase system. nih.gov

The involvement of other primary metabolic enzyme systems, such as flavin-containing monooxygenases (FMOs), in the initial metabolism of NDBA is less clear. Studies on other nitrosamines, like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), have suggested that FMOs are not involved in their N-oxidation, with CYPs being the primary enzymes responsible. nih.gov By analogy, it is likely that CYPs, rather than FMOs, are the main enzymes for the initial oxidative metabolism of NDBA.

Formation of Reactive Metabolites and Electrophiles from this compound

The metabolic activation of NDBA, particularly through α-hydroxylation, leads to the generation of highly reactive electrophilic species that are capable of interacting with cellular macromolecules like DNA. researchgate.netaacrjournals.org

The key steps in the formation of these reactive metabolites are:

α-Hydroxylation: As described earlier, CYP enzymes hydroxylate one of the α-carbons of NDBA to form N-nitroso-1-hydroxybutyl-butylamine. acs.org

Decomposition: This α-hydroxynitrosamine is unstable and rapidly breaks down. mdpi.com

Formation of Diazohydroxide and Aldehyde: The decomposition yields butyraldehyde and butyl-diazohydroxide. mdpi.com

Generation of the Butyl Diazonium Ion: The butyl-diazohydroxide can then lose a molecule of water to form the highly electrophilic butyl diazonium ion. cdc.gov

Formation of Carbonium Ion: This diazonium ion is also unstable and can release a molecule of nitrogen gas (N₂) to produce a butyl carbonium ion. cdc.gov

Both the butyl diazonium ion and the butyl carbonium ion are potent alkylating agents. These electrophiles can react with nucleophilic sites on DNA bases, leading to the formation of DNA adducts, a critical event in the initiation of carcinogenesis.

Detoxification Pathways of this compound (e.g., N-oxidation, glucuronidation, denitrosation)

In parallel to metabolic activation, NDBA and its metabolites can undergo detoxification reactions that render them less harmful and facilitate their excretion.

Hydroxylation at other positions and Glucuronidation: Besides α-hydroxylation, NDBA can be oxidized at other positions of its butyl chains, primarily at the ω, (ω-1), and β positions. oup.com This leads to the formation of various hydroxylated metabolites, such as:

N-nitroso-N-butyl-N-(4-hydroxybutyl)amine (ω-hydroxylation) oup.com

N-nitroso-N-butyl-N-(3-hydroxybutyl)amine ((ω-1)-hydroxylation) oup.com

N-nitroso-N-butyl-N-(2-hydroxybutyl)amine (β-hydroxylation) oup.com

These hydroxylated metabolites are generally less toxic than the parent compound and are substrates for phase II conjugation reactions. The most significant of these is glucuronidation, where UDP-glucuronosyltransferases (UGTs) conjugate a glucuronic acid moiety to the hydroxyl group. oup.comnih.gov This process significantly increases the water solubility of the metabolites, facilitating their excretion in the urine. oup.com The glucuronides of hydroxylated NDBA metabolites are major urinary products. oup.comnih.gov For example, the glucuronide of N-nitroso-N-(3-hydroxybutyl)butylamine is a primary metabolite found in hamsters. nih.gov

N-Oxidation: N-oxidation is another potential detoxification pathway for nitrosamines, leading to the formation of N-nitramines. Electrochemical studies have shown that NDBA can be oxidized to its corresponding N-nitramine. nih.gov While this pathway has been identified, its enzymatic basis and quantitative importance in vivo for NDBA detoxification are not as well-characterized as for other nitrosamines. canada.ca

Denitrosation: Denitrosation involves the cleavage of the N-N=O bond, which removes the nitroso group responsible for the compound's carcinogenic potential. aacrjournals.orgnih.gov This pathway is considered a detoxification mechanism. cdc.gov For N-nitrosodimethylamine (NDMA), denitrosation is a recognized metabolic route that leads to the formation of methylamine (B109427) and formaldehyde. nih.govcdc.gov While it is a plausible pathway for NDBA, specific studies detailing its extent and the enzymes involved in NDBA denitrosation are limited. The proposed mechanism involves an initial radical formation, which can then fragment to nitric oxide and an imine. aacrjournals.org

Data Tables

Table 1: Key Enzymes in this compound Metabolism

Metabolic PathwayEnzyme Family/EnzymeRole
Metabolic Activation
α-HydroxylationCytochrome P450 (CYP2B1)Catalyzes the initial activation step, leading to the formation of an unstable α-hydroxynitrosamine. mdpi.comiarc.fr
Further Metabolism
ω-Oxidation Metabolite OxidationAlcohol Dehydrogenase/Aldehyde DehydrogenaseOxidizes hydroxylated metabolites (e.g., BBN) to their corresponding carboxylic acids (e.g., BCPN). nih.gov
Detoxification
GlucuronidationUDP-Glucuronosyltransferases (UGTs)Conjugates hydroxylated metabolites, increasing their water solubility for excretion. oup.comnih.gov

Table 2: Major Metabolites of this compound

Metabolite NameMetabolic PathwayFunction
N-nitroso-1-hydroxybutyl-butylamineα-HydroxylationUnstable intermediate in the activation pathway. mdpi.com
Butyraldehydeα-HydroxylationBy-product of the decomposition of α-hydroxynitrosamine. mdpi.com
Butyl diazonium ionα-HydroxylationHighly reactive electrophile that can alkylate DNA. cdc.gov
N-nitroso-N-butyl-N-(4-hydroxybutyl)amine (BBN)ω-HydroxylationDetoxification product, substrate for further oxidation and glucuronidation. oup.com
N-nitroso-N-butyl-N-(3-hydroxybutyl)amine(ω-1)-HydroxylationDetoxification product, substrate for glucuronidation. oup.com
N-nitroso-N-butyl-N-(2-hydroxybutyl)amineβ-HydroxylationDetoxification product, substrate for glucuronidation. oup.com
N-nitroso-N-butyl-N-(3-carboxypropyl)amine (BCPN)ω-Oxidation and further oxidationUrinary metabolite. oup.com
Glucuronide conjugates of hydroxylated metabolitesGlucuronidationWater-soluble detoxification products excreted in urine. oup.comnih.gov

Formation and Precursors of N Nitrosodibutylamine in Environmental and Engineered Systems

Chemical and Biological Formation Pathways of N-Nitrosodibutylamine

The formation of N-nitrosamines, including NDBA, generally involves the reaction of a nitrosating agent with a secondary or tertiary amine. nih.govpjoes.com The primary chemical pathway is the nitrosation of dibutylamine (B89481), a secondary amine. nih.gov This reaction can be catalyzed by various conditions and substances.

In biological systems, the formation of N-nitrosamines can occur. For instance, soil bacteria can synthesize N-nitrosodimethylamine (NDMA) from precursors like nitrate (B79036), nitrite (B80452), and amine compounds. who.int While specific studies on the direct biological formation of NDBA are less common, the general principles of microbial metabolism of nitrogen compounds suggest a potential for such pathways.

Identification of this compound Precursors

The formation of NDBA is contingent on the presence of specific precursor compounds: amines and nitrosating agents.

Amines as this compound Precursors (e.g., secondary amines, tertiary amines)

The principal amine precursor for NDBA is dibutylamine, a secondary amine. nih.gov In general, secondary amines are considered the most direct and significant precursors for the formation of stable N-nitrosamines. ccsnorway.com Tertiary amines can also serve as precursors, though the reaction mechanism is more complex, often involving a dealkylation step to form a secondary amine which then undergoes nitrosation. pjoes.comccsnorway.com Quaternary ammonium (B1175870) compounds can also be a source of precursor amines. nih.gov The risk of nitrosamine (B1359907) formation is generally considered to be highest with secondary amines, followed by tertiary amines, and then primary amines, which typically form unstable nitrosamines. ccsnorway.com

Nitrosating Agents in this compound Formation (e.g., nitrites, nitrogen oxides)

A variety of nitrosating agents can react with amines to form N-nitrosamines. These agents are substances capable of delivering a nitroso group (-N=O). Common nitrosating agents include:

Nitrites (NO2-) : Under acidic conditions, nitrite salts form nitrous acid (HNO2), which can then generate more potent nitrosating species like dinitrogen trioxide (N2O3). europa.euresearchgate.netfda.gov

Nitrogen Oxides : Gaseous nitrogen oxides, such as nitrogen trioxide (N2O3) and nitrogen tetroxide (N2O4), are effective nitrosating agents. ccsnorway.com

Nitrous Acid (HNO2) : Formed from the protonation of nitrite, it is a key species in the nitrosation process. wikipedia.org

The specific nitrosating agent involved can depend on the reaction conditions, such as pH and the surrounding chemical matrix. researchgate.net

Role of Dissolved Organic Nitrogen and Natural Organic Matter in this compound Formation

Dissolved organic nitrogen (DON) and natural organic matter (NOM) in water sources can act as significant precursors for N-nitrosamine formation. acs.orgnih.gov DON encompasses a wide range of organic compounds containing nitrogen, including amino acids, proteins, and humic substances. researchgate.net

Research has shown a strong correlation between the concentration of DON and the formation potential of N-nitrosodimethylamine (NDMA), a related compound. acs.orghep.com.cn Specifically, the hydrophilic and low molecular weight fractions of NOM have been identified as having a higher potential for NDMA formation. acs.orghep.com.cn While these studies focus on NDMA, the underlying principles suggest that specific fractions of DON and NOM containing secondary amine moieties could also serve as precursors for NDBA. The ratio of DON to dissolved organic carbon (DOC) is also a key factor, with a higher ratio indicating a greater potential for nitrosamine formation. acs.orghep.com.cn

This compound Formation in Water Treatment Processes (e.g., chloramination, ozonation, chlorination)

Water treatment processes, particularly disinfection, can inadvertently lead to the formation of N-nitrosamines, including NDBA.

Chloramination : This process, which uses chloramines as a disinfectant, is strongly associated with the formation of N-nitrosamines. nih.govunlv.edu The reaction mechanism is complex, with dichloramine being a key reactant with amine precursors. unlv.edu The reaction proceeds through the formation of an unsymmetrical hydrazine (B178648) intermediate, which is then oxidized to the corresponding nitrosamine. acs.orguark.edu

Ozonation : While generally associated with lower nitrosamine formation than chloramination, ozonation can also lead to the production of N-nitrosamines. nih.govunlv.edu The reaction pathways during ozonation can involve reactive intermediates like hydroxylamine. researchgate.net Molecular ozone itself has been identified as the primary agent responsible for NDMA formation during this process. unlv.edu

Chlorination : The use of chlorine for disinfection can also result in the formation of N-nitrosamines, although typically to a lesser extent than chloramination. nih.govwho.int The presence of nitrite can enhance this process. unlv.edu

The specific type of disinfectant, the characteristics of the source water, pH, and temperature all significantly influence the extent of N-nitrosamine formation during water treatment. mdpi.com

This compound Formation in Industrial Processes and Effluents

Industrial activities are a significant source of N-nitrosamines, including NDBA, in the environment. These compounds can be formed as unintentional byproducts in various industrial processes. who.intcdc.gov

Industries that utilize amines and nitrogen-containing compounds are particularly prone to forming N-nitrosamines. These include:

Rubber and tire manufacturing who.intcdc.gov

Leather tanning who.intcdc.gov

Pesticide manufacturing who.intcdc.gov

Dye manufacturing who.intwho.int

Foundries who.intwho.int

Fish processing cdc.gov

Wastewater from these industries can contain high concentrations of N-nitrosamines. A study in Switzerland detected NDBA in the wastewater treatment plants of various industries. researchgate.net Similarly, research in the Pearl River Delta found NDBA in industrial wastewater samples. researchgate.net The presence of precursor amines and nitrosating agents in industrial settings, often under conditions conducive to reaction, leads to the formation of these compounds in their effluents. who.int

Endogenous Formation of this compound (e.g., in the gastrointestinal tract)

Endogenous formation of N-nitrosamines, including this compound (NDBA), can occur within the human body, particularly in the acidic environment of the stomach. scbt.comuni-konstanz.de This process involves the chemical reaction of nitrosatable precursors, such as secondary or tertiary amines, with a nitrosating agent. scbt.comacs.org The primary precursors for NDBA are dibutylamine and a nitrosating agent, which is often derived from dietary nitrites and nitrates. scbt.comchemicalbook.com

The formation of N-nitrosamines is a significant area of study, as endogenous formation is estimated to be a primary source of exposure to these compounds for many individuals. cdc.govnhmrc.gov.au The gastrointestinal tract, especially the stomach, provides the necessary acidic conditions that catalyze the nitrosation reaction. uni-konstanz.dewikipedia.org

The key chemical reaction involves a secondary amine, in this case, dibutylamine, reacting with a nitrosating agent. acs.org Nitrous acid (HNO₂), typically formed from the protonation of nitrite in the acidic gastric milieu, is a common nitrosating agent. wikipedia.org Dietary nitrates, which can be found in vegetables, can be reduced to nitrites by bacteria in the oral cavity and subsequently swallowed. nih.gov These nitrites, along with those found in preserved foods, contribute to the pool of nitrosating agents in the stomach. chemicalbook.comnih.gov

Several factors can influence the rate of endogenous NDBA formation. The concentration of the precursors—dibutylamine and nitrite—is a critical factor. kne-publishing.com The pH of the stomach also plays a crucial role; the highest rates of nitrosation occur at a low pH. chemicalbook.comwikipedia.org Conversely, certain dietary components, such as vitamin C (ascorbic acid), can inhibit the formation of N-nitrosamines. wikipedia.org

Research in animal models has provided evidence for the in vivo formation of N-nitrosamines. Studies in rats have demonstrated that the administration of dibutylamine along with sodium nitrite or sodium nitrate can lead to the formation of N-nitrosamine metabolites, indicating that endogenous nitrosation of dibutylamine has occurred. chemicalbook.comscbt.com For instance, when rats were given dibutylamine and sodium nitrite, a metabolite, N-butyl-N-(3-carboxypropyl)nitrosamine, was detected in the urine, confirming in vivo nitrosation. scbt.com

Research Findings on Endogenous NDBA Formation

Factor Observation Reference
Precursors Dibutylamine (a secondary amine) and a nitrosating agent (e.g., nitrite). scbt.comchemicalbook.com
Location Primarily in the acidic environment of the stomach. scbt.comuni-konstanz.de
Catalyst Low pH (acidic conditions) in the stomach. chemicalbook.comwikipedia.org
Nitrite Source Dietary nitrates from vegetables are converted to nitrites by oral bacteria; nitrites are also found in preserved foods. chemicalbook.comnih.gov
Inhibitors Vitamin C (ascorbic acid) can inhibit the nitrosation process. wikipedia.org
In Vivo Evidence Studies in rats administered dibutylamine and nitrite showed the formation of N-nitrosamine metabolites in urine. chemicalbook.comscbt.com

Environmental Occurrence and Fate of N Nitrosodibutylamine

Occurrence of N-Nitrosodibutylamine in Water Matrices

The presence of NDBA in drinking water, wastewater, and natural water bodies is a subject of environmental monitoring due to its potential implications.

NDBA has been detected in drinking water in various regions. In a study of Spanish drinking water treatment plants (DWTPs) that use monochloramines for disinfection, NDBA was detected in almost all samples, with concentrations not exceeding 1.5 ng/L. rsc.org Similarly, a study in Taiwan detected NDBA in drinking water samples. nih.gov Research in the Pearl River Delta region of China also found NDBA in tap water, although at lower concentrations than in the source water, indicating effective removal during treatment processes. scies.orgbohrium.com Specifically, the concentration of NDBA in tap water was 1.4 ng/L, significantly lower than the 36 ng/L found in the source water. scies.org In a high-incidence area for esophageal cancer in Huai'an, China, NDBA was one of the nitrosamines found at higher concentrations in the drinking water compared to a low-incidence area. nih.gov

Interactive Data Table: NDBA Concentrations in Drinking Water

Location NDBA Concentration (ng/L) Source(s)
Spain (various DWTPs) < 1.5 rsc.org
Pearl River Delta, China (tap water) 1.4 scies.org
Pearl River Delta, China (source water) 36 scies.org
Huai'an, China (high EC incidence area) Higher than low-incidence area nih.gov

Wastewater is a significant source of NDBA in the environment. caymanchem.com The compound can be present in the effluent from industries that use nitrosamines or secondary amines in their production processes. nih.gov Studies have shown that industrial and domestic wastewater are primary sources of N-nitrosamines in river water. scies.orgbohrium.comnih.gov In a study of wastewater treatment plants (WWTPs), NDBA was found in influent and effluent. caymanchem.com However, another study monitoring six nitrosamines in various WWTPs with ozonation found that NDBA concentrations were below the method reporting limits in all samples. researchgate.net In U.S. freshwater sediments collected near 14 WWTPs, NDBA was detected in 58% of the samples, with concentrations ranging from 0.2 to 3.3 ng/g dry weight. nih.gov

NDBA is frequently detected in both groundwater and surface water. A study in the Pearl River Delta, China, reported NDBA as one of three major N-nitrosamines, with concentrations up to 64 ng/L in river water and groundwater. scies.orgbohrium.comnih.gov High concentrations of NDBA were particularly found in industrial and residential areas. scies.orgbohrium.comnih.gov The infiltration of contaminated river water is a primary reason for the high levels of N-nitrosamines in groundwater. scies.orgbohrium.comnih.gov In the Jialu River basin in China, NDBA was the third most predominant nitrosamine (B1359907) in groundwater, accounting for 26.4% of the total nitrosamine concentration. acs.org The total concentrations of nitrosamines in the groundwater of this region ranged from not detected to 101.1 ng/L. acs.org Similarly, a study of the middle and lower reaches of the Yangtze River detected NDBA at concentrations ranging from <3.6 to 30 ng/L. nih.gov The study suggested that NDBA and its precursors could originate from industrial and aquaculture activities. nih.gov

Interactive Data Table: NDBA Concentrations in Groundwater and Surface Water

Location Water Type NDBA Concentration Source(s)
Pearl River Delta, China River water, Groundwater Up to 64 ng/L scies.orgbohrium.comnih.gov
Jialu River basin, China Groundwater Predominant (26.4% of total) acs.org
Yangtze River, China Surface water <3.6 - 30 ng/L nih.gov
U.S. Freshwater Sediments Sediment 0.2 - 3.3 ng/g dw nih.gov

Wastewater and Industrial Effluent Concentrations of this compound

Environmental Transformation and Degradation Pathways of this compound

NDBA is subject to several transformation and degradation processes in the environment, including photolysis and biodegradation.

This compound is sensitive to light, particularly UV light. nih.gov Its photolysis, or breakdown by light, is an important environmental fate process. nih.gov The direct photolysis half-life of NDBA in water at pH 6 has been reported to be as short as 15 minutes, suggesting it may be susceptible to degradation by sunlight. nih.gov

UV irradiation is an effective method for degrading NDBA in water. kswe.orgresearchgate.netkoreascience.kr Studies have shown that NDBA is readily decomposed by UV light, with one study reporting a pseudo-first-order reaction rate constant of 2.6 × 10⁻² L/W-min. researchgate.net In fact, nearly all of the NDBA was decomposed within the first 10 minutes of photodegradation using a low-pressure mercury lamp. researchgate.net The rate of photolytic degradation is influenced by pH, with lower pH conditions being more favorable. kswe.orgresearchgate.netkoreascience.kr The photodegradation rate constant for NDBA was found to be higher than that of N-nitrosopyrrolidine (NPYR) across a pH range of 2-10. kswe.orgresearchgate.netkoreascience.kr This difference in degradation rates is attributed to their respective chemical structures. researchgate.net

The process of photolysis involves the cleavage of the N-NO bond. kswe.org In the presence of an acid, the primary photolysis products are believed to be [NOH] and the corresponding alkylideneimine, which can then undergo further reactions. cdnsciencepub.com

Biodegradation is another key process affecting the fate of NDBA in the environment. While some studies have indicated that NDBA was not degraded by a mixed methanogenic culture, others have shown its potential for biodegradation under certain conditions. iwaponline.com For instance, the bacterial strain Bacillus species LT1C, isolated from a drinking water biofilter, was able to biodegrade NDBA. iwaponline.com In a mineral salts medium with an initial NDBA concentration of 200 ng/L, the strain achieved a removal of 125.9 ng/L over 10 days. iwaponline.com

In groundwater, biodegradation is considered a primary attenuation pathway for N-nitrosamines. scies.org The anoxic biodegradation half-life for NDBA has been reported as 1.26 days, which is shorter than that for N-nitrosodiethylamine (NDEA) at 4.9 days. scies.org This suggests that NDBA is less likely to accumulate in groundwater compared to NDEA due to its faster biodegradation rate. scies.org While much of the research on nitrosamine biodegradation has focused on N-nitrosodimethylamine (NDMA), studies have shown that various bacteria are capable of degrading nitrosamines under both aerobic and anaerobic conditions. nih.govtandfonline.com

Other Environmental Fate Processes Relevant to this compound (e.g., volatilization, adsorption)

The environmental fate of this compound (NDBA) is governed by several key processes, including volatilization from soil and water surfaces, and adsorption to soil and sediment.

With a vapor pressure of 4.69 x 10⁻² mm Hg at 25°C, NDBA is expected to exist primarily as a vapor in the atmosphere. nih.gov This characteristic suggests that volatilization from moist soil and water surfaces is a significant environmental fate process. nih.gov The Henry's Law constant for NDBA, which is 1.32 x 10⁻⁵ atm-cu m/mole, further supports the likelihood of volatilization from water. nih.gov For instance, the estimated volatilization half-life for NDBA from a model river is 4 days, and from a model lake, it is 30 days. nih.gov However, volatilization from dry soil surfaces is not anticipated to be a major pathway due to its vapor pressure. nih.gov

Once in the atmosphere, vapor-phase NDBA is subject to degradation by photochemically-produced hydroxyl radicals, with an estimated half-life of 14 hours. nih.gov Direct photolysis is also a relevant degradation pathway, particularly in water, where NDBA at a pH of 6 has a direct photolysis half-life of 15 minutes, indicating it may be susceptible to degradation by sunlight. nih.gov

In soil and water, the mobility and persistence of NDBA are influenced by adsorption. Based on an estimated Soil Organic Carbon-Water Partitioning Coefficient (Koc) of 910, NDBA is expected to have low mobility in soil. nih.gov This suggests a tendency for NDBA to adsorb to suspended solids and sediment in aquatic environments. nih.gov This adsorption is a critical factor in its environmental distribution. Biodegradation of NDBA in soil and water is not considered a significant fate process. nih.gov Studies have indicated a lack of biodegradation, which is attributed to its high hydrophobicity, low bioavailability, and the steric hindrance caused by its long-chain, bulky alkyl groups. nih.gov Hydrolysis is also not expected to be a significant environmental fate process as NDBA lacks functional groups that would hydrolyze under typical environmental conditions (pH 5 to 9). nih.gov

This compound in Food and Consumer Products (e.g., processed meats, rubber products, pacifier nipples)

This compound (NDBA) has been identified as a contaminant in a variety of food products and consumer goods. Its presence is often a result of the reaction between secondary amines and nitrosating agents, such as nitrites, which can be added to foods as preservatives. nih.gov

In the food sector, NDBA has been detected in processed meats. mdpi.comnih.gov A literature review covering the period from 1985 to 2018 noted that NDBA is one of the frequently observed volatile N-nitrosamines in processed meat and poultry products, although to a lesser extent than some other nitrosamines like N-nitrosodimethylamine (NDMA). nih.gov For example, NDBA has been found in smoked or cured meats at concentrations up to 3.9 μg/kg and in some cheeses at levels of 20 to 30 μg/kg. nih.gov It has also been measured in soybean oil at a concentration of 290 μg/kg. nih.gov The formation of N-nitrosamines in meat products can be influenced by factors such as the concentration of added nitrites, pH, and cooking methods. mdpi.com

Rubber products are another significant source of potential human exposure to NDBA. nih.govoup.com N-nitrosamines can be formed during the rubber manufacturing process and may subsequently migrate from the final product. nih.govafirm-group.com This is particularly relevant for consumer products that come into direct contact with humans, such as pacifier nipples and baby bottle teats. nih.govcdc.govscirp.org NDBA was the primary nitrosamine found in a study of latex infant pacifiers, with a collaborative study reporting NDBA concentrations of 82.6, 21.0, and 7.12 ng/g of rubber in three sets of samples. oup.com The migration of NDBA from these products into saliva is a potential route of ingestion. nih.gov Regulations have been established to limit the levels of volatile N-nitrosamines in pacifiers. For instance, the U.S. Consumer Product Safety Commission set an action level of 60 ppb for total volatile N-nitrosamines in pacifiers, which led to a significant decrease in contamination levels. nih.gov Similarly, ASTM International has had standards, such as F1313, which specified maximum allowable levels for nitrosamines, including NDBA, in rubber nipples on pacifiers. astm.orgaliyuncs.com

The following table summarizes the detection of this compound in various food and consumer products based on available research findings.

Product CategorySpecific ProductDetected Concentration of this compound
Food Products
Processed Meats (Smoked/Cured)Up to 3.9 µg/kg nih.gov
Cheese20 to 30 µg/kg nih.gov
Soybean Oil290 µg/kg nih.gov
Consumer Products
Latex Infant Pacifiers7.12 to 82.6 ng/g rubber oup.com

Occupational Exposure Pathways and Assessment of this compound

Occupational exposure to this compound (NDBA) can occur in industries where it is either used or unintentionally formed as a byproduct. nih.gov The primary routes of occupational exposure are inhalation and dermal contact. nih.gov

The rubber industry is a key sector where occupational exposure to NDBA is a concern. nih.govresearchgate.netnih.gov N-nitrosamines, including NDBA, can be formed during the vulcanization process when certain accelerators and stabilizers containing secondary amines react with nitrosating agents. afirm-group.comnih.gov N-Nitrosodiphenylamine, used as an additive in rubber, can act as a transnitrosating agent, reacting with amines like di-n-butylamine to form NDBA. nih.gov Studies have measured airborne concentrations of various nitrosamines in rubber manufacturing plants. researchgate.netnih.gov One assessment in 24 rubber plants identified five different nitrosamines, with concentrations in some cases exceeding the German target value (TRK) of 2.5 µg/m³ for all nitrosamines present from rubber vulcanization. researchgate.netnih.gov The salt bath curing process, in particular, was found to generate high levels of nitrosamines. researchgate.netnih.gov

Another industry with potential for NDBA exposure is metalworking, where it can be formed in metalworking fluids. nih.gov Additionally, workers in facilities that manufacture or use N-butylamines may also be at risk of exposure. nih.gov

Assessment of occupational exposure to NDBA involves monitoring the workplace air and can include personal and area air sampling. nj.gov Gas chromatography combined with a thermal energy analyzer (GC-TEA) is a common analytical method for identifying and quantifying NDBA in samples. nih.govoup.com While no specific occupational exposure limits have been established for N-Nitrosodi-n-butylamine by OSHA, it is recognized as a probable human carcinogen, and therefore, exposure should be minimized. nj.gov

Control measures to reduce occupational exposure include enclosing operations, using local exhaust ventilation, and wearing appropriate personal protective equipment, such as respirators and protective work clothing. nj.gov Establishing regulated, marked areas for handling NDBA and ensuring workers wash thoroughly after potential exposure are also recommended practices. nj.gov

The following table outlines the primary industries and activities associated with potential occupational exposure to this compound.

IndustryActivity/Source of ExposurePotential Exposure Pathways
Rubber Manufacturing Vulcanization process, use of certain accelerators and additives. afirm-group.comnih.govresearchgate.netInhalation of vapors, dermal contact with materials. nih.gov
Metalworking Formation in metalworking fluids. nih.govInhalation of aerosols, dermal contact with fluids. nih.gov
Chemical Manufacturing Production or use of N-butylamines. nih.govInhalation of vapors, dermal contact with chemicals. nih.gov

Analytical Methodologies for N Nitrosodibutylamine Detection and Quantification

Chromatographic Techniques for N-Nitrosodibutylamine Analysis

Chromatography is the cornerstone of NDBA analysis, enabling the separation of this compound from complex sample matrices. The choice of chromatographic technique depends on the volatility of the analyte and the nature of the sample.

Gas chromatography-mass spectrometry (GC-MS/MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like NDBA. turkjps.orgijpsjournal.com In this method, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. The separated components then enter a tandem mass spectrometer (MS/MS) for detection. The MS/MS provides high selectivity and sensitivity by performing two stages of mass analysis. The first stage selects the molecular ion of NDBA, which is then fragmented, and a specific fragment ion is monitored in the second stage. This multiple reaction monitoring (MRM) mode significantly reduces background noise and matrix interferences, allowing for the detection of NDBA at very low concentrations. turkjps.orgedqm.eu

GC-MS/MS methods have been successfully applied to determine NDBA in various matrices, including pharmaceuticals and tobacco products. ijpsjournal.comgoogle.com For instance, a validated GC-MS/MS method for the quantification of four N-nitrosamines in valsartan, including NDBA, demonstrated high sensitivity with limits of detection and quantification in the parts-per-million (ppm) range. turkjps.org The use of an appropriate internal standard is crucial for accurate quantification to compensate for any variations during sample preparation and injection. edqm.eu

Key Parameters for GC-MS/MS Analysis of NDBA:

Column: A capillary column with a suitable stationary phase, such as DM-WAX, is often used for separation. turkjps.org

Ionization: Electron ionization (EI) is a common ionization technique. turkjps.org

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. edqm.eu

Liquid chromatography-mass spectrometry (LC-MS/MS) has emerged as a versatile and highly sensitive technique for the analysis of a broad range of nitrosamines, including NDBA. nih.gov This method is particularly suitable for less volatile or thermally labile nitrosamines that are not amenable to GC analysis. ijpsjournal.com In LC-MS/MS, the sample is dissolved in a suitable solvent and separated on a liquid chromatography column. The separated analytes are then ionized and detected by a tandem mass spectrometer.

Several LC-MS/MS methods have been developed and validated for the determination of NDBA in pharmaceuticals and other matrices. nano-ntp.comresearchgate.netnano-ntp.com For example, a method for measuring NDBA in sertraline (B1200038) HCl drug substance by LC-MS/MS demonstrated excellent linearity, accuracy, and precision. researchgate.netnano-ntp.com The United States Pharmacopeia (USP) has also published LC-MS based procedures for the quantitative analysis of nitrosamine (B1359907) impurities, including NDBA, in various drug substances. sigmaaldrich.com

Key Features of LC-MS/MS Analysis:

Versatility: Applicable to a wide range of nitrosamines. nih.gov

High Sensitivity: Achieves low detection limits necessary for regulatory compliance. edqm.eu

Ionization Sources: Common sources include heated electrospray ionization (HESI) and atmospheric pressure chemical ionization (APCI). rsc.orgchromatographyonline.com

Gas chromatography with a Thermal Energy Analyzer (GC-TEA) is a highly specific and sensitive technique for the detection of nitrogen-containing compounds, including nitrosamines like NDBA. filab.frfilab.fr In this method, after separation by gas chromatography, the compounds are pyrolyzed, which breaks down the nitrosamines and releases nitric oxide (NO). chromatographytoday.com This NO then reacts with ozone in the TEA detector to produce excited nitrogen dioxide, which emits light upon returning to its ground state. The intensity of this light is proportional to the amount of the nitrogen-containing compound present. filab.fr

GC-TEA is a well-established method for nitrosamine analysis and has been used for the detection of NDBA in various products, such as rubber and food. nih.govnih.gov It is known for its high selectivity for nitrosamines, which minimizes interference from other co-eluting compounds. chromatographytoday.com

Principle of GC-TEA:

Separation: Compounds are separated via gas chromatography.

Pyrolysis: Nitrogen-containing compounds are broken down to produce nitric oxide (NO).

Detection: NO reacts with ozone, and the resulting chemiluminescence is detected. filab.frchromatographytoday.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound

Sample Preparation and Extraction Methods for this compound Analysis

Effective sample preparation is a critical step in the analysis of NDBA to remove interfering matrix components and concentrate the analyte to a detectable level. The choice of extraction method depends on the sample matrix and the analytical technique being used.

Commonly employed extraction techniques include:

Solid-Phase Extraction (SPE): This is a widely used technique for cleaning up and concentrating NDBA from various sample matrices. nih.govnih.gov In SPE, the sample is passed through a cartridge containing a solid sorbent that selectively retains the analyte. The interfering components are washed away, and the analyte is then eluted with a suitable solvent. For instance, C18 cartridges have been used for the extraction of NDBA from rubber products. nih.gov

Liquid-Liquid Extraction (LLE): LLE is another common method used to isolate NDBA from aqueous samples. The sample is mixed with an immiscible organic solvent, and the NDBA partitions into the organic phase, which is then separated and concentrated for analysis. Dichloromethane is a frequently used solvent for this purpose. edqm.eu

Automated Sample Preparation: To improve throughput and reduce manual errors, automated sample preparation workflows have been developed. These systems can perform the entire extraction procedure, including solvent addition, vortexing, and centrifugation, minimizing analyst exposure to toxic chemicals and reducing solvent consumption. thermofisher.com

Advances in Ultra-Trace Determination of this compound

The need to detect NDBA at increasingly lower levels has driven advancements in analytical instrumentation and methodologies, leading to ultra-trace determination capabilities.

High-Resolution Mass Spectrometry (HRMS): The use of LC coupled with high-resolution mass spectrometry (LC-HRMS) offers high selectivity and sensitivity for the analysis of nitrosamines. rsc.org Instruments like the Q-Exactive hybrid quadrupole-Orbitrap mass spectrometer can achieve detection limits in the nanogram per liter (ng/L) range. rsc.orglcms.cz

Optimized LC-MS/MS Methods: The development of highly sensitive and accurate LC-MS/MS methods allows for the simultaneous determination of multiple N-nitrosamine impurities at trace levels. uliege.be These methods often employ advanced ionization techniques and optimized chromatographic conditions to achieve low detection limits. uliege.be For example, a validated LC-MS/MS method for five small-molecule N-nitrosamines reported an estimated detection limit ranging from 0.75 pg/mL to 0.02 ng/mL. uliege.be

Method Validation and Quality Assurance in this compound Analysis

Method validation is essential to ensure that an analytical method is reliable, accurate, and suitable for its intended purpose. Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for method validation. turkjps.org Key validation parameters for NDBA analysis include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards at different concentrations and determining the correlation coefficient (r²) of the calibration curve, which should ideally be close to 0.999. turkjps.org

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by spike-recovery experiments, where a known amount of the analyte is added to a blank matrix and the percentage recovery is calculated.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on the signal-to-noise ratio (S/N), typically at a ratio of 3:1. nano-ntp.comresearchgate.net

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The S/N ratio for LOQ is commonly 10:1.

A collaborative study involving multiple laboratories demonstrated that accurate and precise quantification of trace-level nitrosamines, including NDBA, can be achieved using different validated mass spectrometry-based analytical procedures. edqm.eu

Table 1: Example of Method Validation Parameters for NDBA Analysis by LC-MS/MS

ParameterAcceptance CriteriaExample Finding
Linearity (Correlation Coefficient, r²)≥ 0.990> 0.999 turkjps.org
Accuracy (Recovery %)Typically 80-120%91.9-122.7% turkjps.org
Precision (RSD %)≤ 15.0%< 9.15% turkjps.org
Limit of Detection (LOD)S/N ≥ 3:10.02 ppm turkjps.org
Limit of Quantification (LOQ)S/N ≥ 10:10.06 ppm turkjps.org

Toxicological Research and Risk Assessment of N Nitrosodibutylamine

Carcinogenic Potency and Dose-Response Relationships for N-Nitrosodibutylamine

Dose-response assessment for N-nitrosamines, including NDBA, is crucial for understanding the relationship between the level of exposure and the likelihood of an adverse effect. For genotoxic carcinogens, a common assumption is that there is no threshold below which exposure is considered safe, and a linear extrapolation is often used to estimate cancer risk at low doses. ser.nl However, the shape of the dose-response curve at very low doses can be complex and may not be strictly linear. europa.eu Detailed dose-response studies on related compounds like N-nitrosodimethylamine (NDMA) and NDEA have been conducted to better understand these relationships. europa.eujst.go.jp

Epidemiological Studies Related to this compound Exposure (often grouped with other nitrosamines)

There are no epidemiological studies that have specifically evaluated the relationship between human cancer and exposure to this compound alone. nih.gov Research in this area typically focuses on the broader class of N-nitrosamines and their association with various cancers through dietary exposure.

Epidemiological evidence for the carcinogenicity of N-nitrosamines in humans is still developing, though they have been shown to cause a wide range of tumors in over 40 animal species. wjgnet.com Most human studies are case-control or cohort studies that estimate N-nitrosamine intake from dietary sources, such as processed meats, preserved fish and vegetables, and beer. wjgnet.com These studies have explored the association between dietary nitrosamine (B1359907) intake and cancers of the gastrointestinal tract, including gastric and esophageal cancer. europa.euwjgnet.com

A systematic review of epidemiological studies suggests a positive association between nitrite (B80452) and nitrosamine intake and the risk of gastric cancer, based on evidence from case-control studies. wjgnet.com However, the evidence for esophageal cancer is considered insufficient. wjgnet.com It is important to note that these studies often assess exposure to a mixture of nitrosamines, making it difficult to attribute risk to a single compound like NDBA.

Health Risk Characterization of this compound (e.g., Margin of Exposure (MOE), cancer risk distribution)

Health risk characterization for NDBA involves evaluating the potential for adverse health effects in humans based on its toxicity and expected exposure levels. A key tool in this process for genotoxic carcinogens is the Margin of Exposure (MOE) approach. europa.eu The MOE is a ratio of a toxicological reference point, such as the Benchmark Dose Lower Confidence Limit (BMDL10), to the estimated human exposure. nih.govbund.de A BMDL10 represents the dose that causes a 10% increase in tumor incidence in animal studies. researchgate.net

An MOE of 10,000 or higher is generally considered to be of low concern from a public health perspective. europa.eu The calculation of MOE helps risk managers prioritize actions for different substances. For N-nitrosamines found in food, the European Food Safety Authority (EFSA) has used the MOE approach to assess the risk, considering liver tumors in rodents as the most critical adverse effect. bund.de

The cancer risk distribution in a population can be estimated by combining exposure distribution data with dose-response data. This provides a more comprehensive picture of the potential public health impact. For instance, a study on endogenously formed NDMA calculated the cancer risk distribution, with the 95th percentile of the extra risk being estimated for different age groups. nih.gov Similar methodologies can be applied to NDBA, although specific data may be limited.

Regulatory Science and Guidelines for this compound (e.g., notification levels, acceptable intake)

Regulatory agencies worldwide have established guidelines for several N-nitrosamines in various products to protect public health. For NDBA, acceptable intake (AI) limits have been set by regulatory bodies like the U.S. Food and Drug Administration (FDA) and Health Canada. thefdagroup.comcanada.ca The AI represents a level of daily exposure that is considered to be without an appreciable risk to human health over a lifetime.

The FDA has recommended an AI limit of 26.5 ng/day for NDBA. thefdagroup.com This limit is part of a broader effort to control nitrosamine impurities in human drugs. fda.gov Similarly, Health Canada has also established an AI limit of 26.5 ng/day for NDBA. canada.ca These limits are often based on carcinogenic potency data or read-across from structurally similar nitrosamines. intrinsik.comacs.org

In the context of drinking water, while specific notification levels for NDBA are not as common as for NDMA or NDEA, monitoring for a range of nitrosamines, including NDBA, has been part of programs like the U.S. EPA's Unregulated Contaminant Monitoring Rule (UCMR). ca.govtcmda.com California has established notification levels for NDMA, NDEA, and N-nitrosodi-n-propylamine (NDPA) in drinking water. ewg.org

Interactive Data Table: Regulatory Limits for this compound and Other Nitrosamines

CompoundAgency/OrganizationGuidelineValueContext
This compound (NDBA) FDA (USA)Acceptable Intake (AI)26.5 ng/dayPharmaceutical Impurities thefdagroup.com
This compound (NDBA) Health CanadaAcceptable Intake (AI)26.5 ng/dayPharmaceutical Impurities canada.ca
N-Nitrosodimethylamine (NDMA)FDA (USA)Acceptable Intake (AI)96 ng/dayPharmaceutical Impurities adventchembio.com
N-Nitrosodiethylamine (NDEA)FDA (USA)Acceptable Intake (AI)26.5 ng/dayPharmaceutical Impurities adventchembio.com
N-Nitrosodimethylamine (NDMA)California OEHHAPublic Health Goal (PHG)3 ng/LDrinking Water ca.gov
N-Nitrosodiethylamine (NDEA)California SWRCBNotification Level10 ng/LDrinking Water aquilogic.com
N-Nitrosodi-n-propylamine (NDPA)California SWRCBNotification Level10 ng/LDrinking Water ca.gov

Comparative Toxicology of this compound with Other N-Nitrosamines

The toxicology of NDBA is often understood in comparison to other N-nitrosamines. The carcinogenicity and genotoxicity of these compounds can vary significantly based on their chemical structure, particularly the nature of the alkyl groups attached to the nitroso-amine functional group. nih.gov This variation is linked to differences in their metabolic activation and the reactivity of the resulting electrophilic intermediates.

Studies have compared the genotoxic activities of NDBA and its fluorinated analogues in bacterial systems. oup.com For example, in inducing mutations in Salmonella typhimurium, the order of potency was found to be different from that for inducing DNA damage in Escherichia coli, highlighting the complexity of structure-activity relationships. oup.com

Comparative studies in experimental animals have also been conducted. For instance, the carcinogenicity of NDEA, NDMA, N-nitrosomorpholine, N-nitrosopyrrolidine, and NDPA have been compared in the lungs of Syrian golden hamsters. cdc.gov These studies show that different nitrosamines can have varying target organ specificity and carcinogenic potency. adventchembio.comnih.gov N-nitrosodiethylamine and N-nitrosodimethylamine are two of the most extensively studied nitrosamines and often serve as benchmarks for comparison. wjgnet.com The understanding of these comparative toxicological profiles is essential for applying read-across approaches in risk assessment when data for a specific nitrosamine like NDBA is limited. acs.org

Remediation and Control Technologies for N Nitrosodibutylamine

Treatment Technologies for N-Nitrosodibutylamine in Water

The removal of N-nitrosamines, including this compound (NDBA), and their precursors from water sources is a critical area of environmental engineering. Various technologies have been investigated and implemented to address this challenge, broadly categorized into advanced oxidation processes, biological treatment, and physical removal methods.

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) are a promising set of technologies for the degradation of persistent organic pollutants like N-nitrosamines. mdpi.com These processes rely on the generation of highly reactive and non-selective hydroxyl radicals (•OH) to oxidize and break down contaminants. mdpi.comresearchgate.net

UV Photolysis with Hydrogen Peroxide (UV/H₂O₂): This is a widely studied AOP for nitrosamine (B1359907) degradation. mdpi.comresearchgate.net The process involves the photolysis of hydrogen peroxide (H₂O₂) by ultraviolet (UV) irradiation to produce hydroxyl radicals. pacewater.com The effectiveness of this method is influenced by several factors, including the UV dose, H₂O₂ concentration, and water matrix composition. researchgate.netnih.gov While direct UV photolysis can degrade N-nitrosamines, the addition of H₂O₂ significantly enhances the degradation rate through the action of hydroxyl radicals. mdpi.compacewater.com Studies have shown that the degradation efficiency of nitrosamines in a UV/H₂O₂ system is generally high, though the specific rate constants can vary depending on the nitrosamine's molecular structure. nih.gov For instance, the degradation rates of N-nitrosamines were observed to increase with H₂O₂ concentrations up to a certain point, after which higher concentrations could have an inhibitory effect due to the scavenging of hydroxyl radicals by excess H₂O₂. researchgate.net The pH of the water can also play a role, with acidic to neutral conditions generally favoring degradation. researchgate.net

Other AOPs that have been explored for nitrosamine removal include UV/ozone and ozone/H₂O₂. pacewater.comnih.gov These methods also generate hydroxyl radicals and have demonstrated effectiveness in degrading nitrosamines. nih.govnih.gov

Table 1: Factors Influencing AOP Efficiency for Nitrosamine Degradation

Factor Influence on Degradation Reference
UV Dose Higher doses generally lead to increased degradation. mdpi.com
H₂O₂ Concentration Increases degradation up to an optimal point; excess can be inhibitory. researchgate.net
pH Acidic to neutral pH is often more favorable for degradation. researchgate.net

| Water Matrix | The presence of radical scavengers like carbonate and bicarbonate can reduce efficiency. | researchgate.net |

Biological Treatment Approaches for this compound and Precursors

Biological treatment methods offer a potentially cost-effective and environmentally friendly approach to managing N-nitrosamines and their precursors in water and wastewater.

Bioremediation and Activated Sludge: Activated sludge processes in wastewater treatment plants (WWTPs) have been shown to remove a significant portion of N-nitrosamine precursors. acs.orgnih.govhep.com.cn The removal efficiency can vary depending on the operational conditions of the WWTP, such as the hydraulic retention time and sludge retention time. nih.gov Anoxic-aerobic (A/O) systems have demonstrated an advantage in removing N-nitrosodimethylamine (NDMA) formation potential (FP). nih.gov Studies have shown that aerobic conditions are generally more effective for the degradation of NDMA precursors than anoxic conditions. nih.gov The removal efficiency of NDMA FP in surveyed WWTPs ranged from 46.8% to 72.5%. nih.gov

Anaerobic digestion has also been identified as a sink for nitrosamines and their secondary amine precursors in municipal sludge. nih.gov Complete degradation of secondary amines was observed in anaerobic bioassays, while nitrosamine removal required the addition of a carbon source. nih.gov

Key Research Findings:

Aerobic conditions in activated sludge systems are more favorable for the degradation of NDMA precursors compared to anoxic conditions. nih.gov

Anoxic-aerobic systems show good performance in removing NDMA formation potential. nih.gov

Anaerobic digestion can effectively degrade secondary amine precursors and, with a carbon source, also remove nitrosamines. nih.gov

Physical Removal Methods for this compound Precursors

Physical removal methods are primarily focused on removing the precursors to N-nitrosamines, thereby preventing their formation during subsequent disinfection processes.

Activated Carbon: Both powdered activated carbon (PAC) and granular activated carbon (GAC) have been investigated for their ability to adsorb N-nitrosamine precursors. ucr.ac.crrsc.orgacs.org The effectiveness of activated carbon depends on its physical and chemical properties, such as surface area, pore size distribution, and surface chemistry. ucr.ac.cr Carbons with a mix of micropores and mesopores, higher surface areas, and basic surface chemistry tend to be more effective for precursor removal. ucr.ac.cr Studies have shown that lignite- and wood-based PACs can achieve high removal rates of NDMA formation potential. rsc.org In full-scale drinking water treatment plants, the application of PAC for other purposes, like taste and odor control, can provide an additional benefit of removing around 20% of NDMA FP. ucr.ac.cr

Membrane Filtration (Microfiltration, Nanofiltration, and Reverse Osmosis):

Microfiltration (MF) and Ultrafiltration (UF): These membrane processes are generally not effective in removing dissolved N-nitrosamine precursors due to the small molecular weight of these compounds. researchgate.netmdpi.com

Zeolite Entrapment: Zeolites, particularly Mordenite, have shown potential for the simultaneous removal of ammonia (B1221849) and certain N-nitrosamine precursors. nih.govwatereurope.eu In laboratory studies, Mordenite zeolite effectively removed several N-nitrosamine precursors. nih.gov When combined with PAC during the alum coagulation process, a combination of zeolite and PAC can efficiently remove a broad range of precursors. nih.govresearchgate.net

Table 2: Comparison of Physical Removal Methods for this compound Precursors

Technology Target Removal Efficiency Key Findings Reference
Activated Carbon (PAC/GAC) Precursors Variable, can be >95% for some PACs Efficiency depends on carbon type, pore structure, and surface chemistry. ucr.ac.crrsc.org
Microfiltration (MF)/Ultrafiltration (UF) Precursors Low Ineffective for small, dissolved precursors. researchgate.netmdpi.com
Nanofiltration (NF) Precursors High (e.g., 76-98% for NDMA FP) Effective at removing dissolved precursors. researchgate.net
Reverse Osmosis (RO) Precursors Very High (>98%) Provides a strong barrier against precursors. researchgate.netiwaponline.com

| Zeolite (Mordenite) | Precursors & Ammonia | High for specific precursors | Can be used in conjunction with PAC for broader removal. | nih.govresearchgate.net |

Strategies for this compound Precursor Control

Controlling the formation of this compound and other nitrosamines is largely dependent on managing their precursors in water treatment systems. researchgate.netwaterrf.org A primary strategy is the removal of these precursors before the disinfection stage, where nitrosamines are often formed, particularly with the use of chloramines. researchgate.neteeer.org

Effective precursor control strategies include:

Adsorption: Utilizing powdered or granular activated carbon to adsorb precursors from the water. researchgate.net

Membrane Filtration: Employing nanofiltration or reverse osmosis to physically remove a high percentage of precursors. researchgate.net

Pre-oxidation: Using oxidants like ozone to destroy or transform precursors before chloramination. researchgate.net

The selection of a control strategy often depends on the specific characteristics of the source water and the existing treatment infrastructure. For instance, wastewater effluents, which can have high concentrations of nitrosamine precursors, may require more advanced treatment trains, such as those incorporating reverse osmosis, to effectively control precursor levels. rsc.org

Remediation of this compound in Contaminated Soils

Soil contamination with N-nitrosamines like NDBA requires different remediation approaches compared to water treatment.

Thermal Technologies: In-situ thermal technologies, such as hot air or steam injection, can be used to remediate soils contaminated with semi-volatile organic compounds, including N-nitrosodimethylamine (NDMA). energy.gov These methods enhance the volatilization of contaminants, which can then be captured and treated. energy.gov

Phytoremediation: This approach uses plants to remove, degrade, or contain contaminants in soil and water. While specific data on the phytoremediation of NDBA is limited, it is a potential low-cost, in-situ option for some organic contaminants. itrcweb.org

In-situ Bioremediation: This involves stimulating the activity of naturally occurring microorganisms to degrade contaminants. hawaii.gov For NDMA, in-situ bioremediation has been investigated, particularly through biostimulation under different redox conditions (e.g., oxic, iron-reducing). Propane biosparging has also been shown to be an effective in-situ approach for reducing NDMA concentrations in groundwater. nih.gov The applicability of these methods to NDBA would depend on its specific biodegradability.

Prevention Strategies for this compound Formation in Industrial and Environmental Settings

Preventing the formation of this compound in the first place is a key aspect of risk management.

In industrial settings , the formation of N-nitrosamines can occur when secondary or tertiary amines, which may be present as raw materials, intermediates, or degradation products, react with nitrosating agents. europa.eufda.gov Prevention strategies include:

Careful selection of raw materials to avoid those known to be nitrosamine precursors.

Controlling reaction conditions (e.g., temperature, pH) to minimize the degradation of materials into precursor amines. fda.gov

Implementing control strategies to detect and limit N-nitrosamine impurities in final products. europa.eu

In environmental settings , particularly in water treatment, prevention focuses on:

Managing precursor loads in source waters, especially those impacted by wastewater discharges. waterrf.org

Optimizing disinfection processes to minimize nitrosamine formation. This can involve adjusting the type of disinfectant, dose, and contact time. researchgate.net

Avoiding the use of certain treatment chemicals, such as the polymer polyDADMAC, which can be a source of nitrosamine precursors. waterrf.org

Q & A

Q. What analytical methods are recommended for detecting NDBA in pharmaceutical and environmental matrices?

Gas chromatography-tandem mass spectrometry (GC-MS/MS) with multiple reaction monitoring (MRM) is the gold standard for quantifying NDBA at trace levels. Key parameters include optimized ionization conditions (e.g., electron impact mode), column selection (e.g., DB-624 for polar nitrosamines), and validation per ICH M7 guidelines (sensitivity: LOD ≤ 1 ppb, linearity R² > 0.99) . Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is also emerging for non-volatile matrices, though method validation must address matrix effects (e.g., ion suppression in biological samples) .

Q. How is NDBA’s genotoxic potential evaluated in vitro?

The HepaRG cell model, which retains metabolic competence, is widely used to assess NDBA’s genotoxicity. Assays include the micronucleus test (OECD 487) and Comet assay to detect DNA strand breaks. NDBA requires metabolic activation (e.g., via CYP2E1) to form reactive intermediates that alkylate DNA, a process confirmed by dose-dependent increases in micronuclei frequency . Positive controls (e.g., N-nitrosodimethylamine) and metabolic inhibitors (e.g., disulfiram for CYP2E1) are critical for validating results .

Q. What regulatory thresholds govern NDBA in pharmaceuticals?

NDBA is classified as a “cohort of concern” mutagenic carcinogen under ICH M7(R1), requiring control at ≤1.5 μg/day (acceptable intake). The FDA and EDQM enforce interim limits via GC-MS/MS or LC-MS/MS methods, with ongoing revisions to address new data on NDBA’s potency .

Advanced Research Questions

Q. How can conflicting organ-specific toxicity data for NDBA be resolved?

Discrepancies in toxicity profiles (e.g., bladder vs. liver carcinogenicity) may arise from interspecies metabolic differences. Comparative studies using humanized animal models (e.g., CYP2E1-transgenic mice) or organ-on-chip systems can clarify metabolic activation pathways. Meta-analyses of historical data (e.g., US EPA IRIS, ATSDR reports) should account for exposure duration and route (oral vs. inhalation) .

Q. What metabolic pathways drive NDBA’s bioactivation into genotoxic intermediates?

NDBA undergoes α-hydroxylation via CYP450 enzymes (primarily CYP2E1) to form butyldiazohydroxide, which alkylates DNA guanine residues. Isotope-labeling studies (e.g., ¹⁴C-NDBA) and inhibitor assays (e.g., ketoconazole for CYP3A4) can map metabolic routes. Advanced techniques like metabolomics (LC-QTOF-MS) identify urinary biomarkers (e.g., N-butyl-N-(3-carboxypropyl)nitrosamine) linked to NDBA exposure .

Q. What challenges arise in validating NDBA detection methods for complex matrices?

Matrix interference (e.g., lipids in biological samples) necessitates robust sample preparation: solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) or QuEChERS for environmental water. Stability studies must address NDBA’s photodegradation by testing under UV light and optimizing storage conditions (e.g., -80°C with amber vials) .

Q. How can computational models predict NDBA formation in drug formulations?

Quantum mechanical calculations (e.g., DFT) identify nitrosation-prone amines and reaction kinetics under varying pH/temperature. Machine learning models trained on FDA/EDQM impurity databases (e.g., NDBA’s correlation with tertiary amines and nitrite sources) can prioritize high-risk drug candidates .

Methodological Notes

  • Data Contradictions : Cross-validate conflicting genotoxicity results using orthogonal assays (e.g., Ames test + Comet assay) and harmonize protocols across labs .
  • Advanced Techniques : Combine in silico prediction (e.g., OECD QSAR Toolbox) with high-content screening (HCS) for rapid risk assessment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.